Epiisopiloturine-d5
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Overview
Description
Epiisopiloturine-d5 is an imidazole alkaloid derived from Pilocarpus microphyllus, commonly known as jaborandi. This compound is a deuterated form of epiisopiloturine, which means it contains deuterium atoms instead of hydrogen atoms. This compound has shown promising biological activities, including anti-inflammatory and antinociceptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epiisopiloturine-d5 can be synthesized through the extraction of pilocarpine from Pilocarpus microphyllus leaves. The extraction process involves the use of solvents such as toluene and methylene chloride. The solution is then alkalinized with ammonium carbonate, followed by acidification, filtration, and re-alkalinization . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity higher than 98% .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction and purification processes. The leaves of Pilocarpus microphyllus are processed to isolate pilocarpine, from which this compound is obtained as a by-product. The extraction process is optimized to remove impurities and achieve high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Epiisopiloturine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activities .
Scientific Research Applications
Epiisopiloturine-d5 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying deuterium-labeled compounds.
Mechanism of Action
Epiisopiloturine-d5 exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It inhibits the expression of cyclooxygenase-2 (COX-2) and reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Antinociceptive Action: This compound interferes with the TLR4/NF-κB-MAPK signaling pathway, reducing the inflammatory response in microglial cells.
Comparison with Similar Compounds
Epiisopiloturine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies in various fields. Similar compounds include:
Pilocarpine: The parent compound from which this compound is derived.
Epiisopiloturine: The non-deuterated form of this compound, which shares similar biological activities.
Other Imidazole Alkaloids: Compounds like protopine and isotalatizidine, which also exhibit anti-inflammatory properties.
This compound stands out due to its enhanced stability and potential for detailed mechanistic studies, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
291.36 g/mol |
IUPAC Name |
(3S,4R)-3-[(S)-hydroxy-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1/i2D,3D,4D,5D,6D |
InChI Key |
OLLOSKHCXIYWIO-NBDGNBGYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]([C@@H]2[C@H](COC2=O)CC3=CN(C=N3)C)O)[2H])[2H] |
Canonical SMILES |
CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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